molecular formula C21H16ClF3N2O2 B2995017 N-(4-Chlorobenzyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338782-35-7

N-(4-Chlorobenzyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2995017
CAS RN: 338782-35-7
M. Wt: 420.82
InChI Key: QPHIGYKTNDSEAG-UHFFFAOYSA-N
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Description

“N-(4-Chlorobenzyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyridine ring, a trifluoromethyl group, and a chlorobenzyl group . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out . The trifluoromethyl group, for example, is known to be quite reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals.

Scientific Research Applications

Structural and Interaction Studies

Crystal Structure and Interaction Analysis

Investigations into compounds structurally similar to N-(4-Chlorobenzyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide have revealed insights into their molecular geometry and intermolecular interactions. For instance, the study of bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate highlights the coordination chemistry of such compounds, demonstrating nearly linear N-Ag-N geometry stabilized by various hydrogen bonds and π–π stacking interactions (Shi et al., 2010). This emphasizes the potential of N-(4-Chlorobenzyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide in forming complex structures with metal ions, which could be leveraged in materials science and catalysis.

Photocatalytic Degradation Studies

The photocatalytic degradation of pyridine derivatives, to which N-(4-Chlorobenzyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is closely related, has been extensively studied. These investigations highlight the environmental applications of such compounds in degrading pollutants. For example, the kinetics and products of TiO2 photocatalytic degradation of pyridine demonstrate efficient pollutant elimination and mineralization into harmless end products (Maillard-Dupuy et al., 1994), suggesting similar compounds could be used to treat water or air contaminated with hazardous organic compounds.

Chemical Synthesis and Functionalization

Synthetic Applications

The chemical behavior of N-(4-Chlorobenzyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide and related molecules under various conditions can lead to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For instance, studies on the functionalization reactions of similar pyridine carboxamides reveal pathways to synthesize a wide range of heterocyclic compounds, which could serve as key intermediates in the development of new pharmaceuticals or functional materials (Yıldırım et al., 2005).

Antimicrobial and Anticancer Activities

Some derivatives of pyridine carboxamides have shown promising antimicrobial and anticancer activities, indicating the potential therapeutic applications of N-(4-Chlorobenzyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide. For example, certain 2-chloro-3-hetarylquinolines derivatives exhibit significant antibacterial and anticancer effects (Bondock & Gieman, 2015), suggesting that structurally related compounds could be explored for similar bioactivities.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical system in which the compound is acting .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N2O2/c22-17-9-5-14(6-10-17)12-26-19(28)18-2-1-11-27(20(18)29)13-15-3-7-16(8-4-15)21(23,24)25/h1-11H,12-13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHIGYKTNDSEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorobenzyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

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